4-(3-Fluorophenyl)phenylacetic acid
Overview
Description
4-(3-Fluorophenyl)phenylacetic acid (4-FPAA) is a fluorinated organic compound that has garnered interest due to the unique properties of the fluorine atom, which have led to its widespread use in various fields such as agrochemistry, biotechnology, and pharmacology. The presence of fluorine can significantly alter the reactivity, biological activity, and toxicity of a compound, making the control of positional isomers crucial in pharmaceutical applications .
Synthesis Analysis
The synthesis of fluorinated compounds, including 4-FPAA, often results in the formation of positional isomers. A study focused on the chromatographic analysis of 2- and 3-fluorophenylacetic acid impurities in 4-FPAA, which is a key building block in the synthesis of active pharmaceutical ingredients. The Quality by Design Approach was employed to control the purity of the starting material and eliminate undesirable positional isomers in the final drug substance .
Molecular Structure Analysis
The molecular structure of related fluorinated compounds has been extensively studied. For instance, the crystal structure of a fluorinated α-aminonitrile compound was solved using single-crystal X-ray diffraction data. Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) method, were used to obtain the equilibrium geometry, and vibrational and NMR analyses were performed to compare calculated spectra with experimental observations .
Chemical Reactions Analysis
The reactivity of fluorinated compounds has been a subject of interest. The study of the α-aminonitrile compound mentioned above included an analysis of its chemical reactivity using various molecular descriptors and reactivity surfaces. Additionally, a molecular docking study was carried out to understand its interaction with the indoleamine 2,3-dioxygenase enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. Chromatographic behavior studies, complemented by solid-state NMR experiments, provided insights into the relationship between stationary phase solvation and selectivity in the separation of FPAA isomers. Thermodynamic analysis revealed that the selectivity of the separation processes was driven by different factors, such as enthalpic or entropic contributions .
Scientific Research Applications
Summary of the Application
“4-(3-Fluorophenyl)phenylacetic acid” is used in the synthesis of pyrazole-derived hydrazones, which have shown to be potent growth inhibitors of drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii .
Methods of Application or Experimental Procedures
The molecules were synthesized using benign reaction conditions . Some of these molecules were tested for their ability to disrupt the bacterial membrane using the SYTO-9/propidium iodide (BacLight) assay .
Results or Outcomes
These molecules have shown to inhibit the growth of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL . Furthermore, these molecules are non-toxic to human cells at high concentrations .
2. Synthesis of Pentaamine and Bis-Heterocyclic Libraries
Summary of the Application
“4-(3-Fluorophenyl)phenylacetic acid” has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
The specific results or outcomes for this application are not provided in the source .
3. Synthesis of Thiazolino
Summary of the Application
“4-(3-Fluorophenyl)phenylacetic acid” has been used in the synthesis of thiazolino .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
The specific results or outcomes for this application are not provided in the source .
4. Synthesis of Thiazolino
Summary of the Application
“4-(3-Fluorophenyl)phenylacetic acid” has been used in the synthesis of thiazolino .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
The specific results or outcomes for this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-[4-(3-fluorophenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTPBVNGTSRBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362698 | |
Record name | (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)phenylacetic acid | |
CAS RN |
5002-38-0 | |
Record name | (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5002-38-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.